molecular formula C19H20FNO3S B11423787 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methylbenzamide

Cat. No.: B11423787
M. Wt: 361.4 g/mol
InChI Key: RQXAWIFYAHEDGS-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dioxidotetrahydrothiophene ring, a fluorobenzyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methylbenzamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Introduction of the Fluorobenzyl Group: This step involves the reaction of the dioxidotetrahydrothiophene intermediate with a fluorobenzyl halide under basic conditions to form the N-(2-fluorobenzyl) derivative.

    Coupling with 3-Methylbenzamide: The final step involves the coupling of the N-(2-fluorobenzyl) intermediate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding tetrahydrothiophene derivative.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Higher oxidation states of the thiophene ring.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methylbenzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorobenzyl)-3-methylbenzamide: Lacks the dioxidotetrahydrothiophene ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide: Lacks the fluorobenzyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-3-methylbenzamide: Lacks the fluorine atom.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methylbenzamide is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C19H20FNO3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3-methylbenzamide

InChI

InChI=1S/C19H20FNO3S/c1-14-5-4-7-15(11-14)19(22)21(17-9-10-25(23,24)13-17)12-16-6-2-3-8-18(16)20/h2-8,11,17H,9-10,12-13H2,1H3

InChI Key

RQXAWIFYAHEDGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3

Origin of Product

United States

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